
3-Thiomorpholino-5,6,7,8-tetrahydrocinnolin-6-amine
Übersicht
Beschreibung
3-Thiomorpholino-5,6,7,8-tetrahydrocinnolin-6-amine (TMT) is a heterocyclic amine that has been studied extensively in recent years due to its potential applications in fields such as biochemistry, pharmacology, and drug delivery. TMT has been used as a building block in the synthesis of a variety of compounds, including peptides and peptidomimetics, and its ability to form stable complexes with metal ions has enabled the development of novel delivery systems for drugs. TMT has also been studied for its potential as a therapeutic agent, with several studies showing that it has anti-inflammatory, anti-oxidant, and anti-cancer properties.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Building Blocks
3-Thiomorpholino-5,6,7,8-tetrahydrocinnolin-6-amine and its derivatives serve as significant building blocks in medicinal chemistry. These compounds are essential for the synthesis of novel bicyclic thiomorpholines, which have shown interesting biological profiles. Their synthesis from inexpensive materials through straightforward chemistry highlights their potential in drug development and research (Walker & Rogier, 2013).
Antimicrobial Activity
Research into thiomorpholine derivatives, including those related to 3-Thiomorpholino-5,6,7,8-tetrahydrocinnolin-6-amine, has focused on developing new bioactive molecules with antimicrobial properties. The preparation of these derivatives through nucleophilic substitution reactions has led to compounds tested for their antimicrobial activity, showcasing the potential of these molecules in addressing microbial resistance and enhancing drug efficacy (Kardile & Kalyane, 2010).
Synthetic Methodologies
Innovative synthetic methodologies using compounds related to 3-Thiomorpholino-5,6,7,8-tetrahydrocinnolin-6-amine have been explored for the construction of functionalized dienes, demonstrating their utility in medicinal chemistry. These methodologies enable the expedient construction and modification of heterocycles, contributing to the development of new therapeutic agents (Farah et al., 2023).
Green Chemistry Applications
The synthesis of thiomorpholine 1,1-dioxides via double Michael addition reaction, utilizing boric acid/glycerol in water as a catalyst, represents a green chemistry approach. This method provides a simple, environmentally friendly, and efficient route to produce these compounds, indicating the broader applicability of 3-Thiomorpholino derivatives in sustainable chemical practices (Halimehjnai et al., 2013).
Eigenschaften
IUPAC Name |
3-thiomorpholin-4-yl-5,6,7,8-tetrahydrocinnolin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4S/c13-10-1-2-11-9(7-10)8-12(15-14-11)16-3-5-17-6-4-16/h8,10H,1-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFMUFKNTSWMAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(C=C2CC1N)N3CCSCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Thiomorpholino-5,6,7,8-tetrahydrocinnolin-6-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B1488528.png)

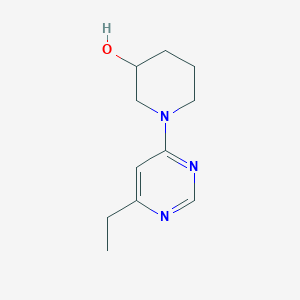
![3-chloro-N-[2-(diethylamino)ethyl]pyrazin-2-amine](/img/structure/B1488534.png)
![N2-[(benzylamino)carbonyl]-L-glutamine](/img/structure/B1488536.png)


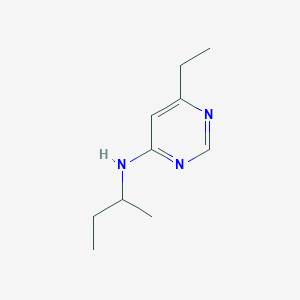

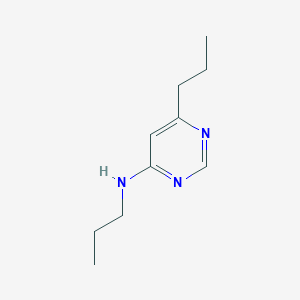
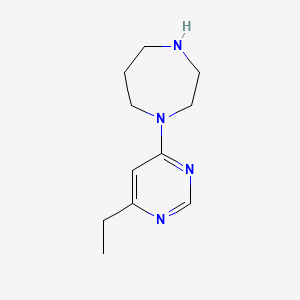
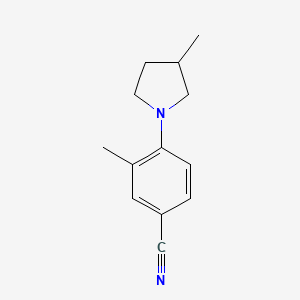
![2-[(6-Ethylpyrimidin-4-yl)amino]acetamide](/img/structure/B1488549.png)
